
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is a chemical compound known for its unique structure and properties It is a phosphonate ester with a central phosphorous atom bonded to two methoxy groups and a 2-oxo-1,1,2-triphenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate typically involves the reaction of triphenylacetaldehyde with dimethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a base such as triethylamine. The reaction proceeds via a nucleophilic addition mechanism, where the phosphite attacks the carbonyl carbon of the aldehyde, followed by elimination of water to form the phosphonate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its stability and reactivity.
作用機序
The mechanism of action of Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate involves its ability to form stable complexes with various substrates. The phosphonate group can coordinate with metal ions, making it useful in catalysis and as a ligand in coordination chemistry. The compound’s reactivity is largely due to the electron-withdrawing nature of the phosphonate group, which makes the central carbon more susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
- Dimethyl 2-oxoheptylphosphonate
- Dimethyl (hexanoylmethyl)phosphonate
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
Uniqueness
Dimethyl (2-oxo-1,1,2-triphenylethyl)phosphonate is unique due to its triphenylethyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to other phosphonates with simpler alkyl groups. Additionally, the presence of three phenyl rings can influence the compound’s solubility and interaction with other molecules, making it particularly useful in specialized applications.
特性
CAS番号 |
61565-68-2 |
|---|---|
分子式 |
C22H21O4P |
分子量 |
380.4 g/mol |
IUPAC名 |
2-dimethoxyphosphoryl-1,2,2-triphenylethanone |
InChI |
InChI=1S/C22H21O4P/c1-25-27(24,26-2)22(19-14-8-4-9-15-19,20-16-10-5-11-17-20)21(23)18-12-6-3-7-13-18/h3-17H,1-2H3 |
InChIキー |
UGMJTZAOSKAZRX-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


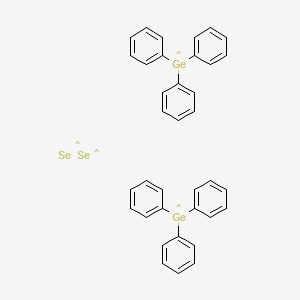
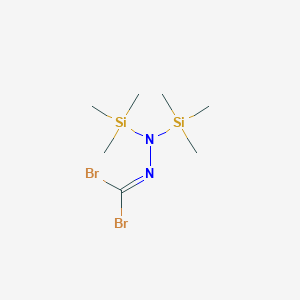
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
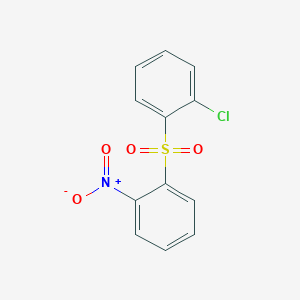
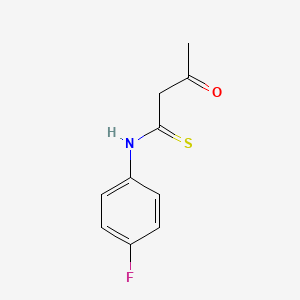


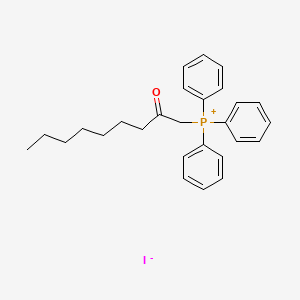
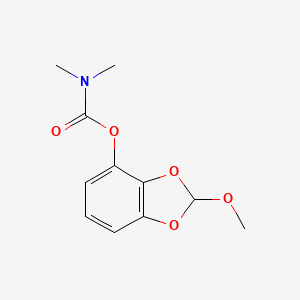
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
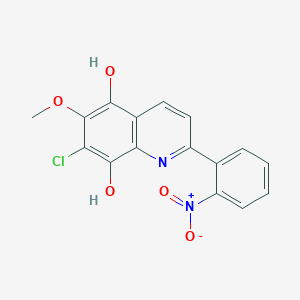

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
